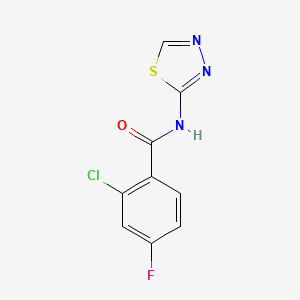
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide, also known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor 2 (mGluR2). It is a chemical compound with a molecular formula of C16H16N2O3 and a molecular weight of 284.3 g/mol. LY404039 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide acts as a selective antagonist of the mGluR2 receptor. The mGluR2 receptor is a G protein-coupled receptor that is widely distributed throughout the brain. It plays a critical role in regulating glutamate neurotransmission, which is involved in various neurological and psychiatric disorders. N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide blocks the binding of glutamate to the mGluR2 receptor, thereby reducing glutamate neurotransmission and modulating neuronal activity.
Biochemical and Physiological Effects:
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to reduce glutamate release, increase GABA release, and modulate dopamine release. In addition, N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide has been shown to increase neurogenesis and reduce neuroinflammation in various animal models.
Advantages and Limitations for Lab Experiments
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. Its high selectivity and potency make it an ideal tool for studying the role of mGluR2 in various neurological and psychiatric disorders. However, its limited solubility and stability can be a challenge for certain experimental protocols.
Future Directions
There are several future directions for the study of N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide. One potential direction is to investigate its potential therapeutic effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential role in regulating synaptic plasticity and learning and memory. In addition, further studies are needed to investigate the potential side effects and safety profile of N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide in humans.
Synthesis Methods
The synthesis of N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide involves the reaction of 3-formylchromone with propylamine and N-methylformamide in the presence of a catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide.
Scientific Research Applications
N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in the treatment of anxiety, depression, schizophrenia, and drug addiction. In addition, N-methyl-2-oxo-N-propyl-2H-chromene-3-carboxamide has been investigated for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-methyl-2-oxo-N-propylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-8-15(2)13(16)11-9-10-6-4-5-7-12(10)18-14(11)17/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHBZNPVGXOHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
